3MeE2-8-en

CYP3A4 drug-drug interaction human liver microsomes

Select 3MeE2-8-en (CAS 13587-68-3) for its uniquely characterized Δ8,9 unsaturation and 3-methoxy ether moiety that confer distinct CYP binding orientation and metabolic stability versus standard estradiol derivatives. With a validated 79-fold selectivity for CYP11B2 over CYP11B1, this compound eliminates confounding CYP17 inhibition, making it an essential internal control for automated CYP panel screening and aldosterone biosynthesis studies. Ideal for equilin-derived analog library synthesis.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
CAS No. 13587-68-3
Cat. No. B076717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3MeE2-8-en
CAS13587-68-3
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CCC4=C3C=CC(=C4)OC)C1CCC2O
InChIInChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4-6,11,15,17-18,20H,3,7-10H2,1-2H3/t15-,17+,18+,19+/m1/s1
InChIKeyQSNKKEPMKDBTSW-BVBHFADKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3MeE2-8-en (CAS 13587-68-3) Procurement Overview: Steroidal CYP Panel Profiling Standard


3MeE2-8-en (CAS 13587-68-3), chemically designated as (17β)-3-methoxyestra-1,3,5(10),8(9)-tetraen-17-ol, is a synthetic steroidal estrogen derivative characterized by a Δ8,9 unsaturation within the B-ring of the steroid nucleus and a 3-methoxy ether moiety. This compound is formally recognized as Estratetraenol Impurity 4 and has a molecular formula of C19H24O2 with a molecular weight of 284.39 g/mol . Structurally, it serves as a critical synthetic intermediate in the total synthesis of equilin and related equine estrogens, with documented synthetic utility proceeding from this tetraene framework to 3-methoxyestra-1,3,5(10),7-tetraen-17β-ol and ultimately equilin [1]. Its principal research application lies in cytochrome P450 (CYP) inhibition profiling, where it has been evaluated against multiple CYP isoforms including CYP3A4 and CYP11B1 as part of broader medicinal chemistry screening campaigns [2].

3MeE2-8-en (CAS 13587-68-3) Procurement Risk: Why Analogs Cannot Be Substituted in CYP Inhibition Studies


Substituting 3MeE2-8-en with closely related estradiol derivatives—such as estradiol 3-methyl ether (CAS 16270-76-9), 8,9-dehydroestradiol (CAS 23392-52-1), or equilin methyl ether—introduces unquantified experimental variability that compromises assay reproducibility. The Δ8,9 unsaturation in 3MeE2-8-en confers distinct conformational rigidity to the steroid B-ring, altering both its binding orientation within CYP active sites and its metabolic susceptibility relative to the fully saturated estradiol 3-methyl ether [1]. Furthermore, the 3-methoxy substitution eliminates the free phenolic hydroxyl group present in 8,9-dehydroestradiol, thereby removing hydrogen-bond donor capacity and modifying both membrane partitioning and enzyme recognition [2]. These cumulative structural distinctions translate directly to differential CYP isoform inhibition profiles that cannot be reliably extrapolated or inferred from analog data [3].

3MeE2-8-en (CAS 13587-68-3) Procurement Evidence: Quantitative Comparative Analysis for CYP Inhibition Studies


3MeE2-8-en CYP3A4 Inhibition: Low-Micromolar IC50 in Human Liver Microsomes

3MeE2-8-en demonstrates quantifiable inhibition of CYP3A4 with an IC50 of 12,000 nM (12 μM) in human liver microsomes using testosterone as the probe substrate, with oxidative metabolism measured via mass spectrometry following a 45-minute incubation [1]. This moderate inhibitory potency contrasts with the weaker CYP11B1 inhibition observed for the same compound (IC50 of 6,970 nM, ~6.97 μM) [2], establishing a distinct selectivity profile. Compared to the structurally related CYP11B1 inhibitor (CHEMBL2163641) which displays an IC50 of 19 nM against CYP11B1 [3], 3MeE2-8-en exhibits markedly reduced potency at that isoform, underscoring the structure-activity relationship sensitivity of the Δ8,9-3-methoxy steroid framework.

CYP3A4 drug-drug interaction human liver microsomes

3MeE2-8-en CYP11B1 versus CYP11B2 Isoform Selectivity Profile

In a comparative CYP isoform profiling study conducted under standardized cellular conditions (hamster V79 MZh cells expressing human enzymes, [14C]-deoxycorticosterone substrate), 3MeE2-8-en exhibited distinct inhibitory potencies across the two mitochondrial CYP11B isoforms [1]. The compound showed an IC50 of 6,970 nM (6.97 μM) against CYP11B1 and an IC50 of 88 nM against CYP11B2, yielding a selectivity ratio (CYP11B1/CYP11B2) of approximately 79-fold in favor of CYP11B2 inhibition [1]. This contrasts with the structurally related compound CHEMBL2163641, which demonstrated a narrower selectivity window of approximately 5.3-fold between CYP11B1 (IC50 = 19 nM) and CYP11B2 (IC50 = 100 nM) [2].

CYP11B1 CYP11B2 steroidogenesis selectivity

3MeE2-8-en CYP17 and CYP11B2 Minimal Inhibitory Activity Establishes Off-Target Baseline

Comprehensive CYP isoform profiling reveals that 3MeE2-8-en demonstrates negligible inhibitory activity against CYP17 (IC50 > 10,000 nM, >10 μM) while maintaining moderate CYP11B2 inhibition (IC50 = 88 nM) [1]. The absence of CYP17 inhibition is structurally significant, as 3MeE2-8-en lacks the C17 substituents typically required for potent CYP17 engagement. In contrast, related steroidal CYP inhibitors such as abiraterone exhibit sub-nanomolar CYP17 inhibitory potency (IC50 ~0.072 nM) and would therefore be wholly unsuitable for experiments requiring CYP17 inactivity [2].

CYP17 steroidogenesis off-target profiling selectivity

3MeE2-8-en Commercial Purity Specification (≥95%) Defines Procurement-Ready Quality Threshold

3MeE2-8-en is commercially available with a minimum purity specification of 95% as verified by standard analytical methods . This purity threshold aligns with industry standards for research-grade steroid reference materials used in CYP inhibition assays, metabolite identification studies, and synthetic intermediate applications. Procurement of material meeting this specification ensures that off-target biological effects attributable to impurities do not confound experimental interpretation. The MDL number MFCD08703315 is assigned for standardized cataloging and cross-referencing across chemical databases .

analytical reference standard purity specification quality control

3MeE2-8-en (CAS 13587-68-3) Optimal Application Scenarios: Where This Compound Delivers Differentiated Value


Multi-Isoform CYP Inhibition Panel Screening Requiring Defined CYP3A4 Moderate Potency and CYP17 Inactivity

In drug-drug interaction (DDI) liability assessments where comprehensive CYP inhibition profiling across CYP1A2, CYP2C9, CYP2D6, CYP3A4, CYP2C19, CYP11B1, CYP11B2, and CYP17 isoforms is required, 3MeE2-8-en provides a validated reference data point. The compound's moderate CYP3A4 IC50 (12 μM) [1] combined with its minimal CYP17 activity (IC50 >10 μM) [2] and distinct CYP11B2 preference (IC50 = 88 nM) [2] enables researchers to benchmark assay sensitivity across isoforms with divergent inhibitory responses without the confounding potent CYP17 inhibition characteristic of clinical CYP17 inhibitors. This makes 3MeE2-8-en a valuable internal control or tool compound for establishing dynamic range in automated CYP panel screening workflows.

CYP11B2-Selective Steroidogenesis Modulation Studies Requiring CYP11B1 Sparing

For investigations focused on aldosterone biosynthesis (CYP11B2-mediated) where concomitant inhibition of cortisol biosynthesis (CYP11B1-mediated) would confound physiological interpretation, 3MeE2-8-en offers a quantifiable selectivity window. The compound exhibits a 79-fold preference for CYP11B2 over CYP11B1 (IC50 values of 88 nM versus 6,970 nM) [1]. This selectivity profile positions 3MeE2-8-en as a suitable tool for probing CYP11B2-specific pharmacology in cellular models (e.g., adrenal zona glomerulosa cells, adrenocortical carcinoma cell lines) without the pronounced CYP11B1 inhibition that would trigger compensatory hypothalamic-pituitary-adrenal axis activation seen with less selective steroidal inhibitors.

Synthetic Intermediate for Equilin and Equilenin Total Synthesis in Process Chemistry Development

3MeE2-8-en (dl-3-methoxyestra-1,3,5(10),8-tetraen-17β-ol) serves as a key synthetic intermediate in established total synthesis routes to equilin and equilenin, the principal bioactive equine estrogens found in conjugated equine estrogen preparations [1]. The synthetic sequence proceeds from this Δ8,9 tetraene intermediate through epoxidation, acid-catalyzed rearrangement, hydrogenation, and oxidation steps to yield equilin with an overall reported efficiency of approximately 37.7% [2]. Procurement of 3MeE2-8-en at the multi-gram scale enables medicinal chemistry teams to generate diverse equilin-derived analog libraries or produce equine estrogen reference standards for analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3MeE2-8-en

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.